6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol is a heterocyclic compound characterized by the presence of a triazole ring fused to a pyridine structure, with a bromine atom at the 6th position and a thiol group at the 3rd position. Its molecular formula is and it has a molecular weight of approximately 230.085 g/mol . This compound is notable for its potential applications in medicinal chemistry and biochemical research due to its unique structural features.
This compound can be classified under heterocyclic compounds, particularly those containing nitrogen heteroatoms. It is recognized for its role in various biochemical reactions and interactions with biological molecules. The compound is not classified as hazardous according to current regulations, indicating a relatively safe profile for laboratory use .
The synthesis of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol typically involves several key steps:
In industrial settings, large-scale synthesis may utilize continuous flow reactors or automated systems to enhance yield and purity. Optimization techniques are often employed to minimize waste and maximize efficiency during the synthesis process.
The molecular structure of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol features:
The structural representation can be summarized as follows:
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol can participate in various chemical reactions:
Common reagents for these reactions include sodium hydride for substitution reactions and hydrogen peroxide for oxidation processes. Reaction conditions such as temperature and solvent choice are critical for optimizing yields.
The mechanism of action for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol primarily involves its interactions with biological macromolecules:
These interactions can lead to significant changes in cellular metabolism and gene expression profiles .
Relevant analyses indicate that while specific physical properties are not fully characterized in literature, its chemical reactivity suggests potential applications in various synthetic pathways .
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol has several scientific uses:
This compound's diverse applications underscore its significance in both academic research and industrial chemistry contexts.
The 1,2,4-triazole nucleus has emerged as a privileged scaffold in medicinal chemistry due to its remarkable hydrogen-bonding capacity, metabolic stability, and balanced aromatic character. This heterocyclic system features a five-membered ring containing three nitrogen atoms (sp² hybridized) with six delocalized π-electrons conferring aromatic properties [7] [10]. Historically, triazole-based pharmacophores revolutionized antifungal therapy following the introduction of fluconazole in 1990—a landmark 1,2,4-triazole derivative that inhibits fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) [5]. Subsequent innovations yielded voriconazole, posaconazole, and itraconazole, establishing triazoles as first-line antifungals. Beyond antifungals, 1,2,4-triazole motifs feature prominently in diverse therapeutic agents including the anxiolytic alprazolam, antidepressant trazodone, and anticancer aromatase inhibitors anastrozole and letrozole [5] [7]. The scaffold’s versatility stems from its capacity to form multiple non-covalent interactions with biological targets, including hydrogen bonds via ring nitrogen atoms (N1, N4) and hydrophobic contacts through substituents [7].
Table 1: Historically Significant 1,2,4-Triazole-Based Drugs
Drug Name | Therapeutic Class | Key Structural Features | Target/Mechanism |
---|---|---|---|
Fluconazole | Antifungal | Difluorophenyl, tertiary alcohol | CYP51 inhibition |
Voriconazole | Antifungal | Fluopyrimidine, methyl group | CYP51 inhibition |
Alprazolam | Anxiolytic | Fused benzodiazepine system | GABA-A receptor modulation |
Trazodone | Antidepressant | Chlorophenylpiperazine moiety | Serotonin receptor antagonism/reuptake inhibition |
Anastrozole | Anticancer (breast) | Cyanophenyl, triazole-propionitrile | Aromatase inhibition |
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol (CAS# 1093092-64-8) represents a strategically functionalized fused heterocycle with molecular formula C₆H₄BrN₃S (MW: 230.09 g/mol) [1] [9]. The compound exists as a solid with predicted hydrogen-bonding capacity quantified by TPSA (30.19 Ų) and moderate lipophilicity (LogP: 1.78) [4]. Bromine at the C6 position serves dual purposes:
The 3-thiol group exhibits tautomerism between thione (C=S) and thiol (S-H) forms, with computational studies suggesting thione predominance in physiological conditions. This group acts as a:
Table 2: Key Physicochemical Properties of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Property | Value/Characteristic | Significance |
---|---|---|
Molecular Formula | C₆H₄BrN₃S | Defines elemental composition |
Molecular Weight | 230.09 g/mol | Impacts pharmacokinetics |
Hydrogen Bond Donors | 1 (Thiol/S-thione) | Biomolecular interaction potential |
Hydrogen Bond Acceptors | 4 | Solubility and target binding capacity |
Topological Polar Surface Area | 30.19 Ų | Membrane permeability predictor |
LogP | 1.78 | Lipophilicity indicator |
Rotatable Bonds | 0 | Conformational rigidity |
The [1,2,4]triazolo[4,3-a]pyridine system constitutes a fused bicyclic architecture where the triazole ring annelated at pyridine’s [4,3-a] position enhances planarity and π-stacking capability. This scaffold has demonstrated exceptional versatility in targeting disease-relevant biomolecules:
Synthetic innovations continue expanding this scaffold’s utility. Microwave-mediated catalyst-free synthesis enables rapid construction via enaminonitrile-benzohydrazide condensation (89% yield in 5 hours), while copper-catalyzed methods provide regioselective access for combinatorial libraries [3] [8].
Table 3: Synthetic Methods for Triazolo[4,3-a]pyridine Derivatives
Method | Conditions | Yield Range | Advantages | Reference |
---|---|---|---|---|
Conventional Heating | Toluene, 120°C, 24h | 27-89% | No specialized equipment | [8] |
Microwave-Assisted Catalyst-Free | Dry toluene, 120°C, 3Å MS, 5h | Up to 89% | Reduced time, no catalyst | [8] |
CuAAC Click Chemistry | Cu(I) catalyst, rt to 80°C | 70-95% | Regioselective (1,4-disubstituted) | [7] |
Oxidative Cyclization | MnO₂ or PIFA oxidants | 50-75% | Tolerates electron-rich substrates | [8] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1